3,4,5,6-Tetrachloropyridin-2-ol

Endocrine Disruption Enzyme Inhibition Thyroid Peroxidase

Researchers needing a validated perchlorinated pyridinol intermediate often face supply inconsistency and poorly characterized biological activity. 3,4,5,6-Tetrachloropyridin-2-ol (CAS 17368-22-8) resolves these issues with: • Defined TPO inhibition (IC₅₀ 990 nM) for endocrine disruptor screening • Distinct anticoagulant activity via thrombin/Factor X modulation • Unique tetra-chloro pattern enabling site-selective cross-coupling Supplied with rigorous QC; ready for immediate global dispatch.

Molecular Formula C5HCl4NO
Molecular Weight 232.9 g/mol
CAS No. 17368-22-8
Cat. No. B174922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetrachloropyridin-2-ol
CAS17368-22-8
Molecular FormulaC5HCl4NO
Molecular Weight232.9 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)NC(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C5HCl4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h(H,10,11)
InChIKeyPYBJKNPWSJPKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5,6-Tetrachloropyridin-2-ol: A Specialized Synthesis Building Block


3,4,5,6-Tetrachloropyridin-2-ol (CAS: 17368-22-8), also referred to as 2-hydroxy-3,4,5,6-tetrachloropyridine, is a perchlorinated pyridinol derivative with the molecular formula C₅HCl₄NO and a molecular weight of 232.88 g/mol [1]. This white solid features a hydroxyl group at the 2-position of a pyridine ring fully substituted with chlorine atoms at the 3, 4, 5, and 6 positions . It serves as a versatile intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds, pharmaceuticals, and agrochemicals . Its unique substitution pattern confers distinct reactivity and physicochemical properties compared to less chlorinated analogs, making it a valuable compound for both academic and industrial research applications .

Non-Substitutability of 3,4,5,6-Tetrachloropyridin-2-ol


While a range of chlorinated pyridinols exists—such as 3,5,6-trichloropyridin-2-ol (TCP) and 2,3,5,6-tetrachloropyridin-4-ol—these compounds exhibit divergent biological activities, physicochemical properties, and synthetic utility due to differences in their chlorine substitution patterns and hydroxyl group placement [1]. For instance, TCP is primarily recognized as a major environmental degradation product of organophosphate insecticides, whereas 3,4,5,6-tetrachloropyridin-2-ol demonstrates distinct in vitro enzyme inhibition profiles and anticoagulant activity [2]. The perchlorination of the pyridine ring in 3,4,5,6-tetrachloropyridin-2-ol significantly alters its electronic properties and nucleophilic substitution reactivity compared to less chlorinated or differently substituted analogs, directly impacting its performance as a synthetic intermediate . Therefore, generic substitution without empirical validation of the specific substitution pattern and its consequent biological or chemical behavior can lead to failed experiments and irreproducible results.

Differentiating Evidence for 3,4,5,6-Tetrachloropyridin-2-ol


TPO Inhibition vs. 4-Pyridinol Isomer

3,4,5,6-Tetrachloropyridin-2-ol exhibits potent inhibition of human recombinant thyroid peroxidase (TPO) with an IC₅₀ of 990 nM, as measured in a 15-minute assay in the presence of H₂O₂ [1]. While a direct, side-by-side comparative study with its positional isomer 2,3,5,6-tetrachloropyridin-4-ol under identical conditions was not located, this specific bioactivity for the 2-ol isomer is a defined, quantifiable property. This finding is particularly relevant as TPO inhibition is a key mechanism of endocrine disruption for halogenated compounds [2]. The absence of a reported IC₅₀ for the 4-ol isomer against TPO in the same assay system suggests a potential difference in target engagement that researchers must consider when selecting a compound for structure-activity relationship (SAR) studies.

Endocrine Disruption Enzyme Inhibition Thyroid Peroxidase

Anticoagulant Action: Vitamin K Carboxylase Inhibition

While 2,3,5,6-tetrachloropyridin-4-ol (TCP) is a well-documented anticoagulant inhibiting rat liver vitamin K-dependent carboxylase with an IC₅₀ of 5-10 μM [1], 3,4,5,6-tetrachloropyridin-2-ol has been shown to possess a distinct anticoagulant mechanism in rats by affecting thrombin and factor X activity . The 2-ol isomer demonstrates resistance to degradation by liver microsomes, a property that could lead to a longer biological half-life compared to the 4-ol isomer . Furthermore, studies on structurally related compounds suggest that the 2-ol isomer may inhibit both carboxylase and epoxidase activities, with 50% inhibition observed at approximately 10⁻⁵ M (10 μM) [2]. This evidence indicates that while both compounds exhibit anticoagulant properties, their mechanisms, enzyme targets, and metabolic stability differ, making them non-interchangeable in research or potential therapeutic development.

Anticoagulant Vitamin K Antagonist Carboxylase Inhibition

Site-Selective Pyridine Functionalization

3,4,5,6-Tetrachloropyridin-2-ol serves as a valuable scaffold for site-selective functionalization. For example, pentachloropyridine, a structurally related perchlorinated compound, undergoes site-selective Suzuki-Miyaura reactions to afford 2-aryl-3,4,5,6-tetrachloropyridines [1]. The presence of the hydroxyl group in 3,4,5,6-tetrachloropyridin-2-ol provides a handle for further derivatization, such as O-alkylation or acylation, which is not possible with pentachloropyridine . While direct comparative yield data for the same reaction using both compounds is unavailable, the literature indicates that the reactivity of polychloropyridines is highly dependent on the specific substitution pattern, with the electron-withdrawing chlorine atoms and the hydroxyl group directing nucleophilic attack to specific positions . This enables the controlled synthesis of complex pyridine derivatives that are inaccessible from less chlorinated or differently substituted precursors.

Organic Synthesis Nucleophilic Substitution Suzuki-Miyaura Coupling

3,4,5,6-Tetrachloropyridin-2-ol Application Scenarios


Endocrine Disruption & In Vitro Toxicology Screening

Given its defined IC₅₀ of 990 nM against human thyroid peroxidase (TPO), 3,4,5,6-tetrachloropyridin-2-ol is ideally suited for use as a reference compound or tool molecule in assays designed to screen for potential endocrine disruptors [1]. Researchers can employ this compound to validate assay sensitivity, benchmark the activity of novel chemical entities, or investigate structure-activity relationships among chlorinated pyridinols in the context of thyroid hormone synthesis disruption [2].

Anticoagulant Mechanism Studies & Pharmacological Tool

The compound's demonstrated anticoagulant effect in rats, operating via a mechanism distinct from warfarin and involving modulation of thrombin and factor X activity, makes it a valuable pharmacological tool [1]. It can be used to probe alternative anticoagulant pathways, study the interplay between vitamin K-dependent carboxylation and other coagulation factors, or investigate the pharmacokinetic implications of resistance to liver microsomal degradation, as indicated by studies on its 4-ol isomer [2].

Heterocyclic Library Synthesis & Functional Materials

The unique substitution pattern of 3,4,5,6-tetrachloropyridin-2-ol, featuring both a hydroxyl group and four chlorine atoms on a pyridine ring, renders it an exceptionally versatile building block for diversity-oriented synthesis [1]. It is optimal for projects requiring the generation of focused libraries of O-substituted pyridinols, aminopyridines, or biaryl compounds via site-selective cross-coupling reactions, enabling access to chemical space not readily available from less chlorinated or differently substituted pyridine precursors [2].

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